molecular formula C10H8ClN B1625612 3-(2-chlorophenyl)-1H-pyrrole CAS No. 71845-14-2

3-(2-chlorophenyl)-1H-pyrrole

Cat. No.: B1625612
CAS No.: 71845-14-2
M. Wt: 177.63 g/mol
InChI Key: BMEUPZMTSYBPLS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with a 2-chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1H-pyrrole involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to its anticonvulsant and analgesic effects . The compound’s affinity for these channels suggests its potential use in managing epilepsy and neuropathic pain .

Comparison with Similar Compounds

Uniqueness: 3-(2-Chlorophenyl)-1H-pyrrole is unique due to its specific interaction with neuronal channels, which distinguishes it from other similar compounds. Its efficacy in managing epilepsy and neuropathic pain, along with its relatively low toxicity, makes it a promising candidate for further research and development .

Properties

IUPAC Name

3-(2-chlorophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEUPZMTSYBPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506170
Record name 3-(2-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71845-14-2
Record name 3-(2-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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